molecular formula C10H11NaO3S B093666 Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate CAS No. 135-80-8

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate

Cat. No.: B093666
CAS No.: 135-80-8
M. Wt: 234.25 g/mol
InChI Key: IKFUOWLTOBNMNS-UHFFFAOYSA-M
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Description

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is an organic compound with the molecular formula C10H11NaO3S. It is a sodium salt derivative of 5,6,7,8-tetrahydronaphthalene-2-sulphonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is employed in biochemical assays and as a surfactant in various biological experiments.

    Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with an amine group instead of a sulfonate group.

    5,6,7,8-Tetrahydro-1-naphthylamine: Another similar compound with the amine group positioned differently on the naphthalene ring.

Uniqueness: Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its amine counterparts. This makes it particularly useful in applications requiring specific ionic interactions and solubility characteristics .

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFUOWLTOBNMNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059661
Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-80-8
Record name Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
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